Linopristin - 325965-23-9

Linopristin

Catalog Number: EVT-273132
CAS Number: 325965-23-9
Molecular Formula: C50H63N9O10
Molecular Weight: 950.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Linopristin is an antibiotic of the streptogramin B class. It is one of the components of the antibiotic combination NXL103.
Source and Classification

Linopristin is derived from the natural product pristinamycin, which is produced by the bacterium Streptomyces pristinaespiralis. The compound falls under the classification of protein synthesis inhibitors, specifically targeting bacterial ribosomes to disrupt protein synthesis. Its chemical structure allows it to bind effectively to the ribosomal subunits, thereby inhibiting bacterial growth.

Synthesis Analysis

The synthesis of linopristin involves several complex organic reactions. The process typically begins with the isolation of natural precursors from Streptomyces species. The synthetic routes can include various steps such as:

  • Esterification: This reaction forms ester bonds between carboxylic acids and alcohols, crucial for building the antibiotic's structure.
  • Oxidation: This step introduces oxygen into specific parts of the molecule, enhancing its reactivity and stability.
  • Julia–Kociensky olefination: A key step in forming double bonds within the molecule, which is essential for its biological activity.
  • Stille coupling: This reaction is used to create carbon-carbon bonds, facilitating the assembly of more complex structures from simpler ones.
Molecular Structure Analysis

Linopristin has a complex molecular structure characterized by multiple chiral centers and functional groups that contribute to its biological activity. The molecular formula for linopristin is C_27H_34N_2O_5S. Its structure includes:

  • A cyclic structure that enhances its ability to interact with bacterial ribosomes.
  • Functional groups such as hydroxyls and amines that play a role in its solubility and interaction with biological targets.
Chemical Reactions Analysis

The primary chemical reactions involving linopristin include:

  • Formation of Amide Bonds: Essential for connecting different segments of the antibiotic.
  • Oxidative Reactions: These reactions modify functional groups to enhance stability and activity.
  • Coupling Reactions: Such as Stille or Suzuki reactions, which are crucial for constructing the multi-ring structures characteristic of streptogramins.

These reactions are often optimized for yield and purity, utilizing various catalysts and reagents to achieve desired outcomes.

Mechanism of Action

Linopristin exerts its antibacterial effect primarily through inhibition of protein synthesis. It binds to the 50S ribosomal subunit of bacteria, blocking peptide bond formation during translation. This action effectively halts bacterial growth and replication. The binding site is located at the peptidyl transferase center, preventing aminoacyl-tRNA from entering the ribosome and thereby disrupting normal protein synthesis processes .

Physical and Chemical Properties Analysis

Linopristin possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 478.64 g/mol.
  • Solubility: Linopristin is soluble in organic solvents but has limited solubility in water, affecting its formulation as an injectable antibiotic.
  • Stability: It exhibits stability under acidic conditions but can degrade under basic conditions or prolonged exposure to light.

These properties are critical when considering formulation strategies for clinical use.

Applications

Linopristin is primarily used in clinical settings for treating serious infections caused by Gram-positive bacteria, particularly those resistant to other antibiotics. Its applications include:

  • Treatment of skin and soft tissue infections.
  • Management of community-acquired pneumonia.
  • Use against resistant strains of Staphylococcus aureus and Streptococcus pyogenes.
Streptogramin Antibiotics: Class Contextualization and Linopristin’s Role

Streptogramin Classification: Group A and Group B Synergy in Antibacterial Action

Streptogramins represent a unique class of antibiotics produced by Streptomyces species, comprising two structurally distinct components: Group A (polyunsaturated macrolactones) and Group B (cyclic hexadepsipeptides). Individually, both groups exhibit bacteriostatic activity through reversible binding to the 50S ribosomal subunit. Group A components (e.g., dalfopristin, virginiamycin M1) bind first to the 23S rRNA, inducing conformational changes in the peptidyl transferase center. This primes the ribosome for subsequent binding by Group B components (e.g., quinupristin, pristinamycin IA), which block peptide chain elongation. Together, they exhibit bactericidal synergy, enhancing antibacterial efficacy by 10- to 100-fold [1] [4] [6].

Table 1: Key Characteristics of Streptogramin Components

FeatureGroup A StreptograminsGroup B Streptogramins
Chemical Structure23-membered macrolactoneCyclic hexadepsipeptide
BiosynthesisNon-ribosomal peptide synthetasesNon-ribosomal peptide synthetases
Primary TargetPeptidyl transferase centerPeptide exit tunnel
Binding ConsequenceInhibits early peptide elongationCauses premature peptide release
RepresentativesDalfopristin, Virginiamycin M1Quinupristin, Pristinamycin IA

This synergy overcomes intrinsic limitations of either component alone and counters resistance mechanisms like ribosomal methylation (e.g., erm-mediated) affecting Group B components [4] [6].

Linopristin as a Streptogramin B Derivative: Structural and Functional Evolution from Pristinamycin IA

Linopristin (RPR 202868) is a semi-synthetic derivative of the natural streptogramin B compound pristinamycin IA. Its chemical structure, C₅₀H₆₃N₉O₁₀ (molecular weight: 950.11 g/mol), features critical modifications enhancing pharmacological properties:

  • Morpholinylmethyl substitution: Improves water solubility versus the parent compound [3] [7].
  • Dimethylaminophenyl group: Optimizes binding affinity to the ribosomal peptide exit tunnel [5] [7].
  • Rigidified macrocycle: Increases stability against lactonase-mediated resistance (e.g., vgb-encoded enzymes) [4] [10].

Table 2: Structural Evolution from Pristinamycin IA to Linopristin

FeaturePristinamycin IALinopristinFunctional Impact
SolubilityLow (hydrophobic)Moderate (water-compatible)Enhanced bioavailability
R1 GroupUnmodified L-pipecolic acid4-(Dimethylamino)phenylmethylImproved target affinity
R2 GroupMethylMorpholinylmethylResistance to enzymatic hydrolysis
BioactivityModerate bacteriostaticPotent bactericidal (in combo)Expanded therapeutic potential

Functionally, linopristin inhibits protein synthesis by binding to the 50S subunit near the peptidyl transferase center, preventing peptide bond formation. When combined with flopristin (a streptogramin A derivative) in the 30:70 ratio NXL103 (XRP 2868), linopristin restores activity against erm-expressing strains resistant to earlier streptogramins [2] [3] [7].

Historical Development of Streptogramin Combinations: From Quinupristin/Dalfopristin to NXL103

Streptogramin development has progressed through three generations:

  • Natural mixtures: Pristinamycin (oral, used since 1960s) and virginiamycin (veterinary). Limited by poor solubility and variable bioavailability [1] [6].
  • First semi-synthetic injectable: Quinupristin/dalfopristin (Synercid®, 30:70 ratio), approved in 1999. Demonstrated efficacy against vancomycin-resistant Enterococcus faecium (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). Limitations included inactivity against E. faecalis, venous irritation, and cytochrome P450 interactions [1] [4].
  • Oral semi-synthetic combinations: NXL103 (flopristin/linopristin, 70:30 ratio), designed to overcome prior limitations. Key advancements include:
  • Oral bioavailability: Enables outpatient treatment [2] [7].
  • Broad-spectrum activity: Retains efficacy against Gram-positive pathogens (MRSA, VRE, streptococci) and fastidious Gram-negatives (Haemophilus influenzae) [2] [3].
  • Biofilm penetration: Demonstrated bactericidal activity against S. aureus biofilms [2] [7].

Table 3: Evolution of Key Streptogramin Combinations

ParameterQuinupristin/DalfopristinNXL103 (Flopristin/Linopristin)
AdministrationIntravenousOral
SpectrumGram-positives (excludes E. faecalis)Gram-positives + H. influenzae
Resistance CoverageLimited against erm+ strainsActive against some erm+ isolates
Clinical StatusFDA-approved (1999)Phase II trials (2010)

Properties

CAS Number

325965-23-9

Product Name

Linopristin

IUPAC Name

N-[(3S,6S,12R,15S,16R,19S,22S)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-25-(morpholin-4-ylmethyl)-2,5,11,14,18,21-hexaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacos-24-en-15-yl]-3-hydroxypyridine-2-carboxamide

Molecular Formula

C50H63N9O10

Molecular Weight

950.1 g/mol

InChI

InChI=1S/C50H63N9O10/c1-6-36-47(64)58-23-11-14-38(58)48(65)56(5)39(28-32-16-19-35(20-17-32)55(3)4)49(66)59-30-33(29-57-24-26-68-27-25-57)18-21-37(59)44(61)54-42(34-12-8-7-9-13-34)50(67)69-31(2)41(45(62)52-36)53-46(63)43-40(60)15-10-22-51-43/h7-10,12-13,15-20,22,31,36-39,41-42,60H,6,11,14,21,23-30H2,1-5H3,(H,52,62)(H,53,63)(H,54,61)/t31-,36-,37+,38+,39+,41+,42+/m1/s1

InChI Key

NVGNYGXBILPHOS-VXNAYKIUSA-N

SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(=CCC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CN6CCOCC6)CC7=CC=C(C=C7)N(C)C)C

Solubility

Soluble in DMSO

Synonyms

Linopristin;

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(=CCC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CN6CCOCC6)CC7=CC=C(C=C7)N(C)C)C

Isomeric SMILES

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CC(=CC[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CN6CCOCC6)CC7=CC=C(C=C7)N(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.